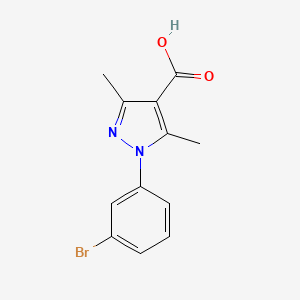

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWQVACDLZXGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186323 | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-69-5 | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959582-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: a Knorr pyrazole synthesis to construct the core heterocyclic scaffold, followed by a saponification reaction to yield the final carboxylic acid. This document offers detailed experimental protocols, mechanistic insights, and data presentation to aid researchers and scientists in the successful synthesis and characterization of this target molecule.

Introduction and Strategic Overview

Substituted pyrazole carboxylic acids are a class of heterocyclic compounds that are prominently featured in a wide array of pharmacologically active molecules. Their utility stems from their ability to act as versatile scaffolds in the design of inhibitors for various enzymes and receptors. The target molecule, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, incorporates a bromophenyl moiety, which can serve as a handle for further synthetic diversification through cross-coupling reactions, making it a valuable intermediate in the synthesis of compound libraries for drug discovery.

The synthetic strategy outlined herein is a logical and well-established two-step process. The core pyrazole ring is first constructed via the Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazoles from the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3][4] In this case, (3-bromophenyl)hydrazine is reacted with ethyl 2-acetyl-3-oxobutanoate to regioselectively form the corresponding ethyl ester. The second stage involves the hydrolysis of the ethyl ester to the desired carboxylic acid under basic conditions.[2] This two-stage approach allows for the efficient and controlled synthesis of the target compound.

Synthetic Pathway

The overall synthetic transformation is depicted in the workflow below:

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, proceeding through a series of well-defined steps.[3][5] The reaction of an unsymmetrical 1,3-dicarbonyl compound like ethyl 2-acetyl-3-oxobutanoate with a substituted hydrazine such as (3-bromophenyl)hydrazine can potentially lead to two regioisomers. However, the regioselectivity is often dictated by the relative reactivity of the carbonyl groups.

The mechanism is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine onto one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazole ring.[1]

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (3-Bromophenyl)hydrazine | 187.04 | 10.0 | 1.87 g |

| Ethyl 2-acetyl-3-oxobutanoate | 172.18 | 10.0 | 1.72 g |

| Ethanol (absolute) | 46.07 | - | 50 mL |

| Glacial Acetic Acid | 60.05 | catalytic | ~0.1 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-bromophenyl)hydrazine (1.87 g, 10.0 mmol) and absolute ethanol (50 mL).

-

Stir the mixture at room temperature until the hydrazine has dissolved.

-

Add a catalytic amount of glacial acetic acid (approximately 2-3 drops).

-

To the stirred solution, add ethyl 2-acetyl-3-oxobutanoate (1.72 g, 10.0 mmol) dropwise over 5 minutes.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 325.18 | 8.0 | 2.60 g |

| Sodium Hydroxide (NaOH) | 40.00 | 24.0 | 0.96 g |

| Ethanol | 46.07 | - | 30 mL |

| Water | 18.02 | - | 10 mL |

| Hydrochloric Acid (HCl), 2M | 36.46 | as needed | as needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (2.60 g, 8.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).[2]

-

Add sodium hydroxide pellets (0.96 g, 24.0 mmol) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

-

Slowly acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

-

Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Dry the product under vacuum to yield the final 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Characterization Data (Reference)

| Property | Expected Value/Observation |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the aromatic protons on the bromophenyl ring, two methyl groups on the pyrazole ring, and a carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbons of the pyrazole ring, the bromophenyl ring, the two methyl groups, and the carboxylic acid carbonyl. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass. |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The methodology, centered around the well-established Knorr pyrazole synthesis and a standard saponification, provides a clear and reproducible pathway for obtaining this valuable research compound. The provided protocols and mechanistic discussions are intended to equip researchers in the fields of organic synthesis and medicinal chemistry with the necessary information for the successful preparation and further exploration of this and related pyrazole derivatives.

References

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2597–2599. [Link]

-

Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Kalluraya, B., et al. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 2018 , 74(12), 1774-1783. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 2015 , 13, 8836-8844. [Link]

- Google Patents. Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

ResearchGate. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 2014 , 12(1), 215-224. [Link]

-

SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

- 1. 1153371-57-3|1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound featuring a pyrazole-4-carboxylic acid core. The pyrazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities.[1] The strategic incorporation of a 3-bromophenyl group at the N1 position and methyl groups at the C3 and C5 positions of the pyrazole ring significantly influences the molecule's physicochemical characteristics. These properties, in turn, are critical determinants of its behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This guide provides a comprehensive overview of the key physicochemical properties of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, offering both predicted data and detailed, field-proven experimental protocols for their determination. The methodologies described are designed to ensure scientific rigor and reproducibility, empowering researchers to generate reliable data for drug discovery and development programs.

Molecular Identity and Predicted Physicochemical Profile

A foundational understanding of a compound begins with its structural identity and computationally predicted properties. These predictions, while not a substitute for experimental data, offer valuable initial insights and guide experimental design.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | - |

| CAS Number | 959582-69-5 | |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 295.13 g/mol | [2] |

| Predicted XlogP | 3.1 | [3] |

| Predicted pKa | ~3.5 - 4.5 (acidic) | Inferred from pyrazole carboxylic acid structures |

Table 1: Molecular Identifiers and Computationally Predicted Properties of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Synthesis Pathway

The synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be conceptualized through established methods for constructing substituted pyrazole rings. A common and efficient route involves the condensation of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group manipulations.

Figure 1: A representative synthetic workflow for the preparation of the target compound.

This approach is widely documented for the synthesis of various pyrazole derivatives.[4] The initial cyclization reaction provides the core pyrazole structure, and the subsequent hydrolysis of the ethyl ester furnishes the desired carboxylic acid.

Experimental Determination of Physicochemical Properties

The following sections detail robust experimental protocols for the determination of critical physicochemical parameters. The choice of these methods is guided by their reliability, reproducibility, and relevance to drug development.

Aqueous Solubility

Aqueous solubility is a cornerstone property influencing a drug's bioavailability. Given the predicted lipophilicity (XlogP = 3.1) and the presence of a carboxylic acid group, the solubility of this compound is expected to be low in neutral water but will increase significantly with pH.

Methodology: pH-Dependent Equilibrium Solubility Assay

This method determines the solubility of the compound at different pH values, reflecting the conditions in the gastrointestinal tract.

Protocol:

-

Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of the solid compound to each buffer solution in separate vials. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Report the solubility in mg/mL or µM at each pH.

Causality and Trustworthiness: This protocol is considered the gold standard for solubility determination. By ensuring an excess of solid and allowing sufficient time for equilibration, the measured concentration represents the true thermodynamic solubility. The use of multiple pH points provides a comprehensive profile of the compound's solubility behavior.[5]

Acid Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form. This property is critical for predicting solubility, absorption, and receptor interactions.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6]

Protocol:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) before use.[6]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., 20% acetonitrile in water) to overcome low aqueous solubility.[7] Purge the solution with nitrogen to remove dissolved CO₂.[8]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.[8]

Causality and Trustworthiness: This method directly measures the change in proton concentration as a function of added base, providing a thermodynamically sound pKa value. The use of a co-solvent is a common and necessary practice for poorly soluble compounds, though it's important to note that the apparent pKa may shift slightly compared to a purely aqueous system.[7]

Figure 2: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key parameter in predicting membrane permeability and overall ADME properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The shake-flask method is the traditional approach for LogP determination, but RP-HPLC offers a faster, more reproducible, and less material-intensive alternative.[9] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

-

System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[10]

-

Calibration: Inject a series of standard compounds with known LogP values that span the expected LogP of the analyte.

-

Sample Analysis: Inject a solution of the target compound and record its retention time (t_R).

-

Data Analysis:

-

Calculate the capacity factor (k') for each standard and the analyte using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log(k') of the standards against their known LogP values.

-

Generate a linear regression equation from the calibration curve.

-

Use the log(k') of the target compound to calculate its LogP from the regression equation.[11]

-

-

LogD Determination: To determine the pH-dependent LogD, the analysis is repeated using aqueous buffers of different pH values in the mobile phase.

Causality and Trustworthiness: The retention of a compound on a C18 column is primarily driven by its hydrophobic interactions with the stationary phase. This provides a strong correlation with its partitioning behavior between octanol and water. The use of a calibration curve with structurally similar standards enhances the accuracy of the prediction.[9]

Thermal Stability and Melting Point

Thermal analysis provides information on the melting point, polymorphism, and decomposition temperature of a compound. These are critical parameters for manufacturing, formulation, and storage.

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Melting Point: The onset or peak of the endothermic event on the DSC thermogram corresponds to the melting point.[12]

-

Polymorphism: The presence of multiple endotherms before decomposition may indicate different polymorphic forms.

-

Decomposition: A sharp exothermic or endothermic event, often accompanied by mass loss (confirmable by Thermogravimetric Analysis - TGA), indicates decomposition.[12]

-

Causality and Trustworthiness: DSC provides a precise and reproducible measurement of thermal transitions. The characteristic shape and temperature of the melting endotherm serve as a reliable indicator of the compound's identity and purity. The combination of DSC with TGA offers a comprehensive thermal profile.

Stability and Storage

Based on the general stability of pyrazole carboxylic acids, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is expected to be a stable solid under standard laboratory conditions.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Light Sensitivity: While not explicitly reported, protection from light is a good general practice for complex organic molecules to prevent potential photodegradation.

-

Hygroscopicity: The presence of the carboxylic acid group may lead to some hygroscopicity. Storage in a desiccator is recommended.

Conclusion

This technical guide has outlined the key physicochemical properties of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and provided detailed, robust protocols for their experimental determination. While computational predictions offer a valuable starting point, the rigorous experimental characterization of solubility, pKa, lipophilicity, and thermal stability is indispensable for advancing a compound through the drug discovery and development pipeline. The methodologies presented herein are designed to generate high-quality, reliable data, thereby enabling informed decision-making and facilitating the successful development of new therapeutic agents.

References

- [No Author]. (n.d.). Carboxylic Acid Unknowns and Titration.

- Li, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

-

Li, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. Retrieved from [Link]

-

Various Authors. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. Retrieved from [Link]

- [No Author]. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

[No Author]. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate. Retrieved from [Link]

-

Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

-

ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

-

Fikri, M., et al. (n.d.). pKa Values from Potentiometric Titrations in 20% AN Medium. ResearchGate. Retrieved from [Link]

-

Wang, C., et al. (2015). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Retrieved from [Link]

- [No Author]. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Journals.

- Tubbs, C. (1954). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Semantic Scholar.

-

[No Author]. (n.d.). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. ResearchGate. Retrieved from [Link]

- Shetty, et al. (n.d.).

- [No Author]. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.

- [No Author]. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

-

PubChem. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- [No Author]. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI.

- [No Author]. (n.d.). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.

- [No Author]. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

PubChemLite. (n.d.). 1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

- [No Author]. (2013).

- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

- Fan, H., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.

- [No Author]. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

Sources

- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid (C12H11BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. ecetoc.org [ecetoc.org]

- 10. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific meta-bromo isomer, this guide also offers valuable insights into its positional isomers, the ortho- and para-bromophenyl derivatives, to provide a broader understanding of this class of compounds. The guide will cover the chemical identity, including the known CAS numbers for its isomers, propose a detailed synthetic pathway, and discuss the potential physicochemical properties and spectroscopic characteristics. Furthermore, it will delve into the relevance of the pyrazole scaffold in drug development, highlighting potential applications and mechanisms of action based on analogous structures.

Chemical Identity and Positional Isomerism

| Compound Name | Position of Bromine | CAS Number | Molecular Formula | Molecular Weight |

| 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | ortho | 959578-21-3 | C₁₂H₁₁BrN₂O₂ | 295.13 g/mol |

| 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | meta | Not Found | C₁₂H₁₁BrN₂O₂ | 295.13 g/mol |

| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | para | Not Found | C₁₂H₁₁BrN₂O₂ | 295.13 g/mol |

The absence of a CAS number for the meta- and para-isomers of the carboxylic acid highlights a potential gap in the chemical literature and an opportunity for further research. For the purpose of this guide, we will focus on the general class of 1-(bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acids, with a specific emphasis on a proposed synthesis for the meta-isomer.

Proposed Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

The synthesis of 1-aryl-3,5-dimethyl-1H-pyrazole-4-carboxylic acids can be approached through a multi-step process, beginning with the formation of the pyrazole core, followed by the introduction of the carboxylic acid functionality, and finally, N-arylation. A plausible and efficient synthetic route is detailed below.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole

-

Rationale: This step involves a classic Knorr pyrazole synthesis, which is a reliable method for forming the pyrazole ring from a β-dicarbonyl compound and a hydrazine.

-

Procedure:

-

To a solution of 3-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol, add a catalytic amount of a strong acid (e.g., glacial acetic acid).

-

To this mixture, add acetylacetone (1 equivalent) dropwise at room temperature.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole by column chromatography on silica gel.

-

Step 2: Vilsmeier-Haack Formylation to Yield 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

-

Rationale: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The pyrazole ring is sufficiently activated for this transformation to occur at the 4-position.

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) at 0°C.

-

To this pre-formed reagent, add a solution of 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole (1 equivalent) in DMF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours. Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

The resulting precipitate, 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, can be collected by filtration, washed with water, and dried.

-

Step 3: Oxidation to 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

-

Rationale: The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of common oxidizing agents. Potassium permanganate is a strong and effective choice for this transformation.

-

Procedure:

-

Suspend the 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water to the suspension. The reaction is exothermic and should be controlled with an ice bath.

-

Stir the mixture at room temperature until the purple color of the permanganate disappears.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Physicochemical Properties and Spectroscopic Analysis (Predicted)

While experimental data for the target compound is not available, its properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a high-melting solid, likely above 150°C. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

| ¹H NMR | - Aromatic protons on the bromophenyl ring (4H).- Two singlets for the methyl groups on the pyrazole ring (each 3H).- A broad singlet for the carboxylic acid proton (1H). |

| ¹³C NMR | - Signals corresponding to the carbons of the pyrazole ring.- Signals for the two methyl carbons.- Signals for the carbons of the bromophenyl ring.- A signal for the carboxylic acid carbon. |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹).- A strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹).- C-Br stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Relevance in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1][2] The incorporation of a bromophenyl group and a carboxylic acid moiety can further modulate the pharmacological profile of the molecule.

Potential Therapeutic Applications

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[3]

-

Anticancer Agents: The pyrazole nucleus is found in several anticancer drugs.[4] The bromophenyl group can enhance binding to target proteins through halogen bonding.

-

Antimicrobial and Antifungal Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[1][5]

-

Enzyme Inhibitors: Pyrazole carboxylic acids have been identified as potent inhibitors of various enzymes, such as long-chain L-2-hydroxy acid oxidase.[6]

Structure-Activity Relationships and Mechanistic Insights

The biological activity of this class of compounds is influenced by several structural features:

-

The Pyrazole Core: Provides a rigid scaffold for the presentation of various functional groups in a defined spatial orientation.

-

The Bromophenyl Group: The position of the bromine atom (ortho, meta, or para) can significantly impact the molecule's conformation and its ability to interact with biological targets. Halogen bonding can be a key interaction in ligand-protein binding.

-

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, and its acidic nature can be crucial for solubility and interaction with active sites of enzymes.

Conclusion

While 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is not a widely documented compound, its synthesis is achievable through established chemical transformations. The pyrazole scaffold, coupled with the bromophenyl and carboxylic acid functionalities, makes this and related compounds promising candidates for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers interested in exploring this class of molecules, from their synthesis to their potential therapeutic applications.

References

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc. Available at: [Link]

- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. Available at: [Link]

-

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). SpectraBase. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. Available at: [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (n.d.). ResearchGate. Available at: [Link]

-

1-(4-bromophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Available at: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Available at: [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Institutes of Health. Available at: [Link]

-

3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2024). MDPI. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Springer. Available at: [Link]

- Method for preparing 3.5-dimethylpyrazole. (n.d.). Google Patents.

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]

-

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. (n.d.). PubChem. Available at: [Link]

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (n.d.). Google Patents.

-

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. (n.d.). SOBHABIO. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

structure elucidation of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1] The precise substitution pattern on the pyrazole ring and its appendages is critical for modulating pharmacological activity, making unambiguous structure determination a cornerstone of drug discovery and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of a representative pyrazole derivative, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. We detail a cohesive workflow, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind experimental choices and the logic of data interpretation are emphasized to provide a field-proven framework for the characterization of novel small molecules.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors have made them a focal point in the design of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The structure-activity relationship (SAR) of these compounds is highly dependent on the nature and position of substituents.[2] Therefore, rigorous and unequivocal structural confirmation of newly synthesized analogues like 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a critical step in the research and development pipeline.

This guide outlines the logical progression of experiments and data analysis required to confirm the molecular formula, identify all functional groups, establish atomic connectivity, and determine the three-dimensional structure of the title compound.

The Elucidation Workflow: A Multi-Pronged Strategy

Caption: Overall workflow for structure elucidation.

Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step post-synthesis and purification is to confirm the elemental composition. HRMS is chosen over standard mass spectrometry for its ability to provide a highly accurate mass measurement, which allows for the confident determination of the molecular formula. This is crucial for verifying that the intended reaction has occurred and for distinguishing between isomers or products of unexpected side reactions.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The solution is infused into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is selected for its soft ionization, which typically preserves the molecular ion.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to ensure detection of the most stable molecular ion species (e.g., [M+H]⁺ or [M-H]⁻).

-

Analysis: The exact mass of the most intense molecular ion peak is measured and compared against theoretical masses for potential chemical formulas using software with a mass tolerance of <5 ppm.

Data Presentation & Interpretation

Table 1: Hypothetical HRMS Data

| Ion Mode | Observed m/z | Calculated m/z | Mass Difference (ppm) | Deduced Formula |

| Positive | 311.0028 | 311.0026 | 0.64 | C₁₂H₁₂⁷⁹BrN₂O₂⁺ |

| Negative | 308.9881 | 308.9879 | 0.65 | C₁₂H₁₀⁷⁹BrN₂O₂⁻ |

The HRMS data provides the first piece of concrete evidence, confirming the molecular formula as C₁₂H₁₁BrN₂O₂. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observed, further corroborating the presence of a single bromine atom.

Functional Group Identification by FT-IR Spectroscopy

Trustworthiness: FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[3][4] Each functional group has characteristic vibrational frequencies. For our target compound, we expect to see signatures for the carboxylic acid O-H and C=O bonds, aromatic C-H and C=C bonds, and C-Br bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

-

Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.[5]

Data Presentation & Interpretation

Table 2: Hypothetical FT-IR Data

| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment |

| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer)[4] |

| ~3080 | Medium, Sharp | Aromatic C-H stretch |

| ~2950 | Medium, Sharp | Aliphatic C-H stretch (Methyl) |

| 1710 | Strong, Sharp | C=O stretch (Carboxylic acid)[6][7] |

| ~1600, 1475 | Medium-Strong, Sharp | Aromatic C=C ring stretch |

| ~1300 | Medium | C-O stretch (Carboxylic acid)[4] |

| ~550 | Medium-Strong | C-Br stretch |

The FT-IR spectrum strongly supports the proposed structure. The exceptionally broad band from 3300-2500 cm⁻¹ is highly characteristic of a hydrogen-bonded carboxylic acid O-H group.[4] The strong absorption at 1710 cm⁻¹ confirms the presence of the carbonyl group, and other bands align with the expected aromatic and aliphatic components.

Connectivity Mapping by NMR Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (HSQC, HMBC) experiments is employed to build a complete picture of the carbon skeleton and the placement of protons.

Experimental Protocol: NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often chosen for carboxylic acids to ensure the acidic proton is observable.

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[8][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds (²JCH, ³JCH), which is key for connecting molecular fragments.[8][10][11]

-

Data Presentation & Interpretation

Sources

- 1. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. scispace.com [scispace.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpretation steps of a NMR spectrum - analyzetest.com [analyzetest.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

preparation of pyrazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Preparation of Pyrazole-4-Carboxylic Acid Derivatives

Foreword: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold whose five-membered aromatic ring, featuring two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules.[1][2] Its derivatives are integral to a wide spectrum of therapeutic agents, demonstrating activities as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][4][5] Among the vast library of pyrazole analogs, pyrazole-4-carboxylic acids and their derivatives stand out. The carboxylic acid moiety at the C4 position serves as a versatile synthetic handle, enabling the generation of amides, esters, and other functionalities crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the principal synthetic strategies for accessing this vital class of compounds, grounded in mechanistic understanding and practical, field-proven insights for researchers and drug development professionals.

Chapter 1: Foundational Synthetic Strategies: Cyclocondensation Reactions

The most traditional and widely employed route to the pyrazole core is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. This approach builds the heterocyclic ring from acyclic precursors in a single, transformative step.

The Knorr Pyrazole Synthesis: The Archetypal Approach

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][7] When a β-ketoester is used as the dicarbonyl component, the reaction provides a direct route to pyrazole-4-carboxylate esters, which can be subsequently hydrolyzed to the target carboxylic acid.[8][9]

Mechanistic Insight: The reaction proceeds via initial condensation between the more reactive ketone of the β-ketoester and one nitrogen of the hydrazine to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the ester carbonyl, followed by dehydration to yield the aromatic pyrazole ring.[8][10][11] The use of a catalytic amount of acid, such as glacial acetic acid, is common to facilitate both the initial imine formation and the final dehydration step.[8][11]

Causality in Experimental Design: The primary challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity.[6][7] The initial reaction can, in principle, occur at either carbonyl group. However, ketones are generally more electrophilic than esters, directing the initial attack of the hydrazine to the ketone and favoring the formation of the desired 4-carboxylate isomer. The choice of solvent and catalyst can further influence this selectivity.

Caption: Mechanism of the Knorr Pyrazole Synthesis for 4-Carboxylates.

Chapter 2: The Rise of Efficiency: Multicomponent Reactions (MCRs)

In the quest for synthetic efficiency, atom economy, and rapid library generation, multicomponent reactions (MCRs) have emerged as a powerful alternative to classical methods.[12] These one-pot processes combine three or more starting materials to form a complex product, incorporating most of the atoms from the reactants.[13] Several MCRs have been developed for the synthesis of highly substituted pyrazole-4-carboxylates.[14]

A Representative Three-Component Strategy: A common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[14] This approach is often facilitated by a catalyst to drive the reaction efficiently under mild conditions.

Causality in Experimental Design: The choice of catalyst is critical. Lewis acids like Yb(PFO)₃ or magnetic ionic liquids such as [bmim][FeCl₄] have been shown to be highly effective.[14] These catalysts activate the carbonyl groups, facilitating the initial condensation steps and enabling the reaction to proceed smoothly, often under solvent-free or green conditions. The MCR approach bypasses the need to isolate intermediates, saving time, resources, and reducing waste, which is a significant advantage in drug development campaigns where rapid analogue synthesis is required.

Caption: Workflow for a Three-Component Pyrazole-4-carboxylate Synthesis.

Chapter 3: Alternative and Post-Synthetic Modifications

Beyond direct ring construction, other strategies exist for preparing and diversifying pyrazole-4-carboxylic acids. These methods include the functionalization of a pre-formed pyrazole ring or the strategic manipulation of existing functional groups.

Direct Carboxylation and Functionalization

While electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, direct carboxylation can be challenging.[6] A more common approach is the functionalization of a C4-unsubstituted pyrazole. For instance, Vilsmeier-Haack type reactions on hydrazones can yield pyrazole-4-carboxaldehydes, which can then be oxidized to the corresponding carboxylic acid.[15] Furthermore, modern transition-metal-catalyzed C-H functionalization techniques are emerging as powerful tools for directly installing various groups onto the pyrazole core.[16][17]

Hydrolysis of Esters

The most direct and common method to obtain the final pyrazole-4-carboxylic acid is through the hydrolysis of the corresponding ester, typically synthesized via Knorr or MCR pathways.[14][18] This transformation is usually achieved under basic conditions using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/water or ethanol/water), followed by acidic workup to protonate the carboxylate salt.[9]

Decarboxylation Strategies

In some synthetic contexts, the carboxylic acid at C4 is used as a temporary directing group and is later removed. Decarboxylation can be achieved under various conditions, including thermal, acidic, or basic catalysis, sometimes facilitated by transition metals like copper.[19][20][21] For instance, heating pyrazole-3,4-dicarboxylic acid can lead to regioselective decarboxylation at the C4 position.[22] Understanding the conditions that promote decarboxylation is crucial to avoid unintended side reactions during synthesis or functionalization.[19][20]

Chapter 4: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations described in this guide.

Protocol 1: Knorr Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

This protocol is adapted from standard procedures for the Knorr pyrazole synthesis.[8][23]

-

Materials:

-

Ethyl benzoylacetate (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic, ~3-5 drops)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) in absolute ethanol (approx. 5 mL per mmol of ketoester).

-

Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-3 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole-4-carboxylate ester.

-

Protocol 2: One-Pot MCR Synthesis of a Pyrazole-4-Carboxylate Ester

This protocol illustrates a green, catalyst-driven multicomponent synthesis.

-

Materials:

-

Benzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Magnetic Ionic Liquid [bmim][FeCl₄] (catalytic, e.g., 10 mol%)

-

-

Procedure:

-

To a 10 mL vial, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), and the magnetic ionic liquid catalyst.

-

Seal the vial and stir the mixture at a specified temperature (e.g., 80 °C) for the required time (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to dissolve the product. The ionic liquid catalyst, being magnetic, can be separated using an external magnet.

-

Decant the organic solution. Wash the catalyst with ethyl acetate and combine the organic layers.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by silica gel column chromatography or recrystallization.

-

Protocol 3: Saponification of a Pyrazole-4-Carboxylate Ester

This protocol describes the final hydrolysis step to yield the carboxylic acid.[9][18]

-

Materials:

-

Pyrazole-4-carboxylate ester (from Protocol 1 or 2) (1.0 eq)

-

Lithium Hydroxide (LiOH·H₂O) (2.0 eq)

-

Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)

-

1M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the pyrazole-4-carboxylate ester in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting ester.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate should form.

-

Stir the mixture in the ice bath for an additional 30 minutes.

-

Collect the solid pyrazole-4-carboxylic acid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Dry the product under vacuum to obtain the pure carboxylic acid.

-

Chapter 5: Data Presentation and Comparison

The choice of synthetic route often depends on a trade-off between various factors. The following table summarizes the key characteristics of the primary methods discussed.

| Synthetic Strategy | Typical Starting Materials | Key Advantages | Potential Challenges | Typical Yields |

| Knorr Synthesis | β-Ketoester, Hydrazine | Well-established, readily available starting materials.[6][7] | Potential for regioisomer formation, requires heating.[6][24] | 60-95% |

| Multicomponent Reaction | Aldehyde, β-Ketoester, Hydrazine | High efficiency, step/atom economy, rapid diversity.[13][14] | Catalyst may be required, optimization can be complex. | 75-92% |

| Vilsmeier-Haack Route | Hydrazone, POCl₃/DMF | Accesses 4-formyl pyrazoles as key intermediates.[15] | Multi-step process to get to the acid (formylation then oxidation). | Moderate to Good |

Conclusion and Future Outlook

The synthesis of pyrazole-4-carboxylic acid derivatives is a mature yet continuously evolving field. While classical methods like the Knorr synthesis remain reliable workhorses, modern multicomponent reactions offer superior efficiency and are better suited for the rapid generation of compound libraries essential for drug discovery. The ongoing development of novel catalytic systems and C-H functionalization techniques promises to further streamline access to these vital heterocyclic building blocks. For the medicinal chemist, a thorough understanding of these diverse synthetic tools is indispensable for the rational design and successful execution of campaigns targeting novel therapeutics.

References

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health (NIH). [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. National Institutes of Health (NIH). [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database (SID). [Link]

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.

-

PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

-

Knorr Pyrazole Synthesis. Source not specified. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

-

synthesis of pyrazoles. YouTube. [Link]

-

Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. [Link]

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C-(C=O) coupling. RSC Publishing. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Source not specified. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. ResearchGate. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Source not specified. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. name-reaction.com [name-reaction.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 15. chemmethod.com [chemmethod.com]

- 16. researchgate.net [researchgate.net]

- 17. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. As this is a specialized molecule, this document synthesizes predicted data based on established principles of spectroscopy and data from closely related analogues to provide a robust analytical framework. This approach is designed to empower researchers in their identification, characterization, and application of this and similar chemical entities.

Molecular Structure and Significance

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a polysubstituted pyrazole derivative. The pyrazole core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of a 3-bromophenyl group and a carboxylic acid moiety at specific positions on the pyrazole ring is anticipated to modulate its biological activity and pharmacokinetic profile, making it a compound of interest in drug discovery and development.

Figure 1: Molecular structure of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Synthesis Pathway

The synthesis of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process, beginning with the formation of the corresponding ethyl ester, followed by hydrolysis. This approach offers a reliable and scalable method for obtaining the target compound.

Figure 2: Proposed synthesis workflow.

Experimental Protocol: Synthesis

Part A: Synthesis of Ethyl 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of 3-bromophenylhydrazine (1.0 equivalent) in ethanol, add ethyl 2-cyano-3-oxobutanoate (1.0 equivalent).

-

Condensation: Add a catalytic amount of a suitable acid or base (e.g., acetic acid or a Lewis acid) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Hydrolysis to 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

-

Hydrolysis: Dissolve the purified ethyl ester from Part A in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).

-

Heating: Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3.

-

Isolation: The precipitated carboxylic acid is then collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be significantly deshielded and will appear as a broad singlet. |

| ~7.7 - 7.9 | Multiplet | 2H | Ar-H | Protons on the bromophenyl ring ortho and para to the pyrazole substituent will be deshielded due to the aromatic ring current and the electron-withdrawing nature of the bromine atom. |

| ~7.4 - 7.6 | Multiplet | 2H | Ar-H | Protons on the bromophenyl ring meta to the pyrazole substituent. |

| ~2.6 | Singlet | 3H | -CH₃ (at C3) | The methyl group at the C3 position of the pyrazole ring. |

| ~2.4 | Singlet | 3H | -CH₃ (at C5) | The methyl group at the C5 position of the pyrazole ring, slightly influenced by the adjacent phenyl group. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment | Rationale |

| ~165 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~148 | Pyrazole C3 | Carbon atom of the pyrazole ring attached to a methyl group. |

| ~140 | Pyrazole C5 | Carbon atom of the pyrazole ring attached to a methyl group and adjacent to the phenyl ring. |

| ~138 | Ar-C (ipso to pyrazole) | The carbon of the bromophenyl ring directly attached to the pyrazole nitrogen. |

| ~130 - 135 | Ar-CH | Aromatic carbons of the bromophenyl ring. |

| ~122 | Ar-C (ipso to Br) | The carbon atom directly bonded to the bromine atom is expected to be shielded. |

| ~115 | Pyrazole C4 | The carbon atom of the pyrazole ring attached to the carboxylic acid group. |

| ~14 | -CH₃ (at C3) | Methyl carbon at the C3 position. |

| ~12 | -CH₃ (at C5) | Methyl carbon at the C5 position. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | The characteristic broad absorption of the carboxylic acid O-H group due to hydrogen bonding.[1] |

| ~3100 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the bromophenyl ring. |

| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl groups. |

| 1680-1710 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid, typically strong and sharp.[1] |

| ~1600, ~1475 | Medium to Strong | C=C stretch | Aromatic ring stretching vibrations.[2] |

| ~1550 | Medium | C=N stretch | Stretching vibration of the C=N bond within the pyrazole ring. |

| ~1200-1300 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid. |

| ~1070 | Strong | C-Br stretch | Characteristic stretching vibration of the carbon-bromine bond. |

| ~700-800 | Strong | Aromatic C-H bend | Out-of-plane bending of the C-H bonds on the meta-substituted phenyl ring. |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Rationale |

| 294/296 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |

| 279/281 | [M - CH₃]⁺ | Loss of a methyl group. |

| 249/251 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 197/199 | [C₈H₆BrN₂]⁺ | Fragmentation of the pyrazole ring. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 118 | [C₅H₆N₂]⁺ | Dimethylpyrazole fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation resulting from the loss of bromine from the bromophenyl fragment. |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The provided synthesis protocol and the interpretation of the predicted NMR, IR, and mass spectral data offer a solid foundation for researchers working with this compound. The logical framework presented herein for data interpretation, grounded in the established principles of spectroscopy and comparison with analogous structures, serves as a valuable resource for the unambiguous identification and further investigation of this and related pyrazole derivatives in the context of drug discovery and development.

References

-

Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Indian Journal of Chemistry. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

MDPI. (2010, June 10). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

-